3-O-Methyltolcapone D7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H13NO5 |

|---|---|

Poids moléculaire |

294.31 g/mol |

Nom IUPAC |

(4-hydroxy-3-methoxy-5-nitrophenyl)-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]methanone |

InChI |

InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3/i1D3,3D,4D,5D,6D |

Clé InChI |

VCNSNEJUGBEWTA-HRDWIZOWSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])[2H])[2H])C([2H])([2H])[2H])[2H] |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

3-O-Methyltolcapone D7 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyltolcapone D7 is the deuterated analog of 3-O-Methyltolcapone, the major active metabolite of Tolcapone. Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines, including dopamine. By inhibiting COMT, Tolcapone increases the bioavailability of levodopa, a precursor to dopamine, making it a valuable adjunct therapy in the management of Parkinson's disease.

The deuterium-labeled this compound serves as an essential tool in pharmacokinetic and metabolic studies of Tolcapone. Its near-identical physicochemical properties to the unlabeled compound, coupled with its distinct mass, make it an ideal internal standard for bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in quantifying Tolcapone and its metabolites in biological matrices. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental contexts of this compound.

Chemical Structure and Properties

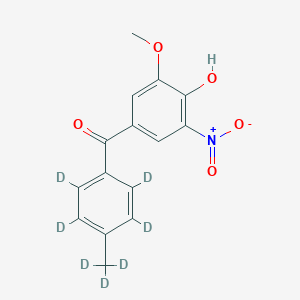

This compound is structurally identical to 3-O-Methyltolcapone, with the exception of seven hydrogen atoms being replaced by deuterium isotopes. These substitutions are located on the p-tolyl ring, specifically on the methyl group and the aromatic ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (4-hydroxy-3-methoxy-5-nitrophenyl)(2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl)methanone | [1] |

| Molecular Formula | C₁₅H₆D₇NO₅ | [2] |

| Molecular Weight | 294.31 g/mol (approx.) | [1] |

| SMILES | O=C(C1=CC(OC)=C(C(--INVALID-LINK--=O)=C1)O)C2=C([2H])C([2H])=C(C([2H])([2H])[2H])C([2H])=C2[2H] | [1] |

| Parent Drug | Tolcapone | [2] |

| Category | Stable Isotope Labeled Reference Standard, Drug Metabolite |

Synthesis

Biological Context: The Role of COMT Inhibition

Tolcapone, the parent drug of this compound, exerts its therapeutic effect by inhibiting the enzyme Catechol-O-methyltransferase (COMT). COMT is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitter dopamine. In patients with Parkinson's disease treated with levodopa, a significant portion of the levodopa is peripherally converted to 3-O-methyldopa (3-OMD) by COMT, reducing the amount of levodopa that can cross the blood-brain barrier and be converted to dopamine in the brain.

By inhibiting COMT, Tolcapone increases the plasma half-life and bioavailability of levodopa, leading to more stable plasma concentrations and enhanced therapeutic efficacy. The following diagram illustrates the downstream effects of COMT inhibition by Tolcapone.

Pharmacokinetics and Metabolism of Tolcapone

Tolcapone is extensively metabolized in the body, with the primary metabolic pathways being glucuronidation and methylation by COMT to form 3-O-Methyltolcapone. A smaller fraction undergoes oxidation and reduction of the nitro group. 3-O-Methyltolcapone is the major circulating metabolite and has a significantly longer half-life than the parent drug.

Table 2: Pharmacokinetic Parameters of Tolcapone and 3-O-Methyltolcapone (Non-deuterated) in Healthy Volunteers after a Single 200 mg Oral Dose of [¹⁴C]-Tolcapone

| Parameter | Tolcapone | 3-O-Methyltolcapone |

| Cmax (µg/mL) | 3.6 ± 1.2 | 1.1 ± 0.3 |

| tmax (h) | 2.2 ± 0.8 | 8.8 ± 3.6 |

| AUC(0,∞) (µg·h/mL) | 14.2 ± 3.6 | 63.8 ± 17.0 |

| t½,z (h) | 2.9 ± 0.9 | 31.6 ± 10.0 |

| Data adapted from Jorga et al. (1999). |

The following diagram illustrates the main metabolic pathways of Tolcapone.

Experimental Protocols

The primary application of this compound is as an internal standard in the bioanalysis of Tolcapone and its metabolites. Below is a representative, generalized protocol for the quantification of Tolcapone in human plasma using an LC-MS/MS method with a deuterated internal standard.

Objective: To determine the concentration of Tolcapone in human plasma samples.

Internal Standard: this compound

Materials and Reagents:

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Tolcapone reference standard

-

This compound internal standard solution (in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Workflow:

Detailed Methodological Steps:

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare stock solutions of Tolcapone and this compound in methanol.

-

Serially dilute the Tolcapone stock solution to prepare working solutions for calibration standards and quality control (QC) samples.

-

Spike blank human plasma with the working solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of the this compound internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions (Representative):

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 10% to 90% B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Tolcapone transition: e.g., m/z [M+H]⁺ → fragment ion.

-

This compound transition: e.g., m/z [M+H]⁺ → fragment ion. The specific m/z values would be determined during method development.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Tolcapone and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression.

-

Determine the concentration of Tolcapone in the unknown samples and QC samples from the calibration curve.

-

Method Validation: This bioanalytical method would require full validation according to regulatory guidelines (e.g., FDA, EMA). The validation would assess parameters such as selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various conditions.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Tolcapone and its metabolites in biological samples. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is crucial for robust drug development and pharmacokinetic studies. This guide has provided a technical overview of its chemical properties, biological relevance, and a representative experimental protocol for its application, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

Technical Guide: 3-O-Methyltolcapone D7 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 3-O-Methyltolcapone D7. This deuterated analog of a tolcapone metabolite is a critical internal standard for pharmacokinetic and metabolic studies. Understanding the quality and characterization of this compound is paramount for ensuring the accuracy and reliability of experimental results.

Compound Information

This compound is the deuterated form of 3-O-Methyltolcapone, a metabolite of Tolcapone. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled analyte in biological matrices.

| Identifier | Information |

| Compound Name | This compound |

| IUPAC Name | (4-hydroxy-3-methoxy-5-nitrophenyl)(4-(methyl-d3)phenyl-2,3,5,6-d4)methanone |

| Molecular Formula | C₁₅H₆D₇NO₅ |

| Molecular Weight | 294.31 g/mol [1] |

| CAS Number | Not widely available (Unlabeled: 134612-80-9)[2][3][4] |

| Parent Drug | Tolcapone[2] |

| Category | Stable Isotope Labeled Reference Standard, Drug Metabolite |

Quantitative Data

The following tables summarize the kind of quantitative data typically found in a CoA for this compound. The values presented are representative and may vary between different batches and suppliers.

Table 1: Identity and Purity

| Test | Method | Specification | Representative Result |

| Identity (¹H NMR) | Nuclear Magnetic Resonance | Conforms to structure | Conforms |

| Identity (MS) | Mass Spectrometry | Conforms to structure | Conforms |

| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium | 99.7% |

| Residual Solvents | Gas Chromatography | As per USP <467> | Meets requirements |

Table 2: Physical Properties

| Property | Specification |

| Appearance | Yellow to light-orange solid |

| Solubility | Soluble in DMSO, Methanol |

Experimental Protocols

Detailed methodologies are crucial for interpreting the data presented in a CoA. Below are typical protocols for the key analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 270 nm.

-

Procedure : A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is recorded, and the area of all peaks is used to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode : Negative ESI.

-

Data Acquisition : Full scan mode to determine the molecular weight and isotopic distribution.

-

Procedure : A dilute solution of the compound is infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical value. The isotopic distribution is analyzed to confirm the degree of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation : A 400 MHz or higher NMR spectrometer.

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl₃).

-

Experiments : ¹H NMR and ¹³C NMR.

-

Procedure : A sample of the compound is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the chemical structure. Due to the deuterium labeling, the signals corresponding to the deuterated positions will be absent in the ¹H NMR spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quality control and certification of this compound.

This comprehensive approach to the analysis of this compound ensures a high-quality, well-characterized standard, which is essential for its use in demanding research and development applications. Researchers should always refer to the specific Certificate of Analysis provided by the supplier for batch-specific data.

References

An In-depth Technical Guide to the Synthesis of Deuterated 3-O-Methyltolcapone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated 3-O-Methyltolcapone, a molecule of significant interest in pharmaceutical research due to its potential for improved pharmacokinetic profiles. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, researchers can modulate the metabolic fate of the drug, potentially leading to enhanced therapeutic efficacy and safety. This document outlines a plausible synthetic pathway, detailed experimental protocols, and methods for characterization, tailored for professionals in drug discovery and development.

Introduction

3-O-Methyltolcapone is the major metabolite of Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT) used in the management of Parkinson's disease. The deuteration of pharmaceuticals is a well-established strategy to alter their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can significantly slow down metabolic processes, leading to a longer half-life and improved bioavailability of the drug.[3] Commercially available deuterated standards such as 3-O-methyl-Tolcapone-D4 and 3-O-Methyl Tolcapone-D7 confirm the feasibility and relevance of synthesizing these isotopologues.[4]

This guide proposes a synthetic route based on the established synthesis of 3-O-Methyltolcapone, incorporating deuterated reagents to achieve the desired isotopic labeling.[5]

Synthetic Pathway and Strategy

The proposed synthesis of deuterated 3-O-Methyltolcapone initiates from a deuterated precursor, which is then carried through a series of reactions to construct the final molecule. A logical approach involves the introduction of deuterium on the methoxy group and/or the aromatic rings. For the purpose of this guide, we will focus on the synthesis of 3-O-Methyl-d3-tolcapone, where the methyl group at the 3-position is deuterated.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for deuterated 3-O-Methyltolcapone.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 3-O-Methyl-d3-tolcapone.

Step 1: Synthesis of 3-O-(Methyl-d3)-vanillin

This step involves the O-methylation of vanillin using a deuterated methyl source.

-

Materials:

-

Vanillin (1.0 eq)

-

Deuterated methyl iodide (CD₃I) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetone (solvent)

-

-

Procedure:

-

To a solution of vanillin in acetone, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add deuterated methyl iodide dropwise to the suspension.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-O-(Methyl-d3)-vanillin.

-

Step 2: Synthesis of 3-O-(Methyl-d3)-vanillic acid

The deuterated vanillin is oxidized to the corresponding carboxylic acid.

-

Materials:

-

3-O-(Methyl-d3)-vanillin (1.0 eq)

-

Potassium permanganate (KMnO₄) (1.5 eq)

-

Sodium hydroxide (NaOH)

-

Water (solvent)

-

-

Procedure:

-

Dissolve 3-O-(Methyl-d3)-vanillin in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding sodium bisulfite to destroy the excess permanganate.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with concentrated HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 3-O-(Methyl-d3)-vanillic acid.

-

Step 3: Synthesis of 5-Nitro-3-O-(methyl-d3)-vanillic acid

Nitration of the deuterated vanillic acid is a crucial step to introduce the nitro group.

-

Materials:

-

3-O-(Methyl-d3)-vanillic acid (1.0 eq)

-

Fuming nitric acid

-

Sulfuric acid

-

-

Procedure:

-

Carefully add 3-O-(Methyl-d3)-vanillic acid to concentrated sulfuric acid at 0 °C.

-

Slowly add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry to yield 5-Nitro-3-O-(methyl-d3)-vanillic acid.

-

Step 4: Synthesis of Deuterated 3-O-Methyltolcapone

The final step is a Friedel-Crafts acylation reaction.

-

Materials:

-

5-Nitro-3-O-(methyl-d3)-vanillic acid (1.0 eq)

-

Thionyl chloride (SOCl₂)

-

Toluene (p-xylene can also be used)

-

Aluminum chloride (AlCl₃)

-

-

Procedure:

-

Convert the carboxylic acid to the corresponding acid chloride by refluxing with thionyl chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in toluene.

-

Cool the solution to 0 °C and add anhydrous aluminum chloride portion-wise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the residue by recrystallization or column chromatography to obtain the final product, deuterated 3-O-Methyltolcapone.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of 3-O-Methyl-d3-tolcapone.

Table 1: Reaction Yields and Purity

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| 1 | 3-O-(Methyl-d3)-vanillin | 1.55 | 1.35 | 87 | >98% |

| 2 | 3-O-(Methyl-d3)-vanillic acid | 1.71 | 1.52 | 89 | >99% |

| 3 | 5-Nitro-3-O-(methyl-d3)-vanillic acid | 2.16 | 1.88 | 87 | >98% |

| 4 | Deuterated 3-O-Methyltolcapone | 2.90 | 2.41 | 83 | >99% |

Table 2: Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) | Isotopic Purity (%) |

| 3-O-Methyl-d3-tolcapone | C₁₅H₈D₃NO₅ | 290.28 | 145-147 | 7.85 (d, J=8.2 Hz, 2H), 7.62 (s, 1H), 7.40 (d, J=8.2 Hz, 2H), 7.25 (s, 1H), 2.45 (s, 3H). Note: Absence of a signal around 3.9 ppm corresponding to the O-CH₃ protons. | [M+H]⁺ = 291.09. The mass spectrum should show a clear shift of +3 Da compared to the non-deuterated standard, confirming the incorporation of three deuterium atoms. | >98% |

Logical Relationships in Synthesis

The synthesis proceeds through a series of logical transformations where the functional groups of the starting material are sequentially modified to build the final product.

Caption: Key functional group transformations in the synthesis.

Conclusion

This technical guide provides a detailed framework for the synthesis of deuterated 3-O-Methyltolcapone. The proposed pathway is based on established chemical transformations and offers a practical approach for researchers in the field. The successful synthesis and characterization of deuterated analogs of 3-O-Methyltolcapone will enable further investigation into its pharmacokinetic properties and potential therapeutic benefits. The strategic application of deuterium labeling continues to be a valuable tool in modern drug discovery and development.

References

- 1. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-O-methyl-Tolcapone-D4 - Acanthus Research [acanthusresearch.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-O-Methyltolcapone D7

This technical guide provides a comprehensive overview of 3-O-Methyltolcapone D7, a deuterated analog of a major metabolite of Tolcapone. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a stable isotope-labeled form of 3-O-Methyltolcapone, which is a primary metabolite of Tolcapone, a potent and selective catechol-O-methyltransferase (COMT) inhibitor.[1][2] The deuteration makes it a valuable internal standard for quantitative mass spectrometry-based assays.

The IUPAC name for this compound is (4-hydroxy-3-methoxy-5-nitrophenyl)-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]methanone.[3][4]

| Property | Value | Reference |

| IUPAC Name | (4-hydroxy-3-methoxy-5-nitrophenyl)-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]methanone | [3] |

| Synonyms | Ro 40-7591 D7 | |

| Molecular Formula | C₁₅H₆D₇NO₅ | |

| Molecular Weight | 294.31 g/mol | |

| CAS Number (unlabeled) | 134612-80-9 |

Biological Activity and Therapeutic Potential

COMT Inhibition and Parkinson's Disease

3-O-Methyltolcapone is a metabolite of Tolcapone, a drug used in the management of Parkinson's disease. Tolcapone acts by inhibiting the enzyme catechol-O-methyltransferase (COMT), which is responsible for the degradation of catecholamine neurotransmitters like dopamine. By inhibiting COMT, Tolcapone increases the bioavailability of levodopa, a precursor to dopamine, in the brain. While 3-O-Methyltolcapone itself is a metabolite, its parent compound, Tolcapone, is a potent COMT inhibitor with reported IC50 values in the nanomolar range.

| Compound | Assay Format | IC₅₀ (nM) |

| Tolcapone | HTS | 18 ± 3 |

| Tolcapone | MTS | 1.9 ± 1 |

Data from a study on the inhibition of membrane-bound COMT (MB-COMT). HTS refers to High-Throughput Screening format and MTS to Manual Titration Screening format.

Transthyretin (TTR) Amyloidogenesis Inhibition

Recent research has highlighted the potential of 3-O-Methyltolcapone as a potent inhibitor of transthyretin (TTR) amyloidogenesis. TTR is a protein that can misfold and aggregate into amyloid fibrils, leading to a group of diseases known as transthyretin amyloidosis. 3-O-Methyltolcapone has been shown to stabilize the native tetrameric structure of TTR, preventing its dissociation into amyloidogenic monomers. Studies have demonstrated that 3-O-Methyltolcapone and its analogs can effectively stabilize TTR in vitro and in plasma.

| Compound | Concentration (µM) | TTR Monomer Abundance (% of control) |

| 3-O-Methyltolcapone | 10 | ~10% |

Data from an immunoblotting assay measuring TTR monomer abundance after incubation in slightly denaturing conditions.

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general method for the quantification of this compound in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

- To 100 µL of plasma, add an appropriate amount of an internal standard (if a different one is used).

- Precipitate proteins by adding 300 µL of acetonitrile.

- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

- LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient from 5% to 95% B over several minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- Ionization: Electrospray ionization (ESI) in negative or positive mode.

- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.

In Vitro COMT Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds against COMT.

1. Reagents:

- Recombinant human COMT enzyme.

- S-(5'-Adenosyl)-L-methionine (SAM) as the methyl donor.

- A catechol substrate (e.g., dopamine or esculetin).

- Assay buffer (e.g., phosphate buffer, pH 7.4, with MgCl₂).

- Test compound (e.g., Tolcapone as a positive control).

2. Assay Procedure:

- Prepare serial dilutions of the test compound.

- In a 96-well plate, add the COMT enzyme, SAM, and the test compound at various concentrations.

- Pre-incubate the mixture for a specified time (e.g., 30 minutes) at 37°C.

- Initiate the reaction by adding the catechol substrate.

- Incubate for a defined period (e.g., 60 minutes) at 37°C.

- Stop the reaction (e.g., by adding an acid).

- Detect the product formation using a suitable method (e.g., fluorescence or LC-MS).

- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Transthyretin (TTR) Stabilization Assay

This protocol outlines a method to evaluate the ability of a compound to stabilize the TTR tetramer.

1. Reagents:

- Purified wild-type or mutant TTR protein.

- Test compound.

- Urea solution (e.g., 8 M).

- Native polyacrylamide gel electrophoresis (PAGE) reagents.

- Coomassie Brilliant Blue or other protein stain.

2. Assay Procedure:

- Incubate the TTR protein with the test compound at various concentrations for a defined period (e.g., 1 hour) at 37°C.

- Induce tetramer dissociation by adding a denaturing agent like urea (e.g., to a final concentration of 4 M) and incubate for a set time.

- Analyze the samples by native PAGE to separate the tetrameric and monomeric forms of TTR.

- Stain the gel with Coomassie Brilliant Blue and quantify the band intensities for the tetramer and monomer.

- The stabilization effect is determined by the increase in the tetramer-to-monomer ratio in the presence of the compound compared to the control.

Visualizations

Caption: Dopamine metabolism pathway and the inhibitory action of Tolcapone on COMT.

Caption: Stabilization of the TTR tetramer by 3-O-Methyltolcapone prevents its dissociation into amyloidogenic monomers.

Caption: A generalized workflow for the analysis of small molecules like this compound from biological samples.

References

mechanism of action of tolcapone and its metabolites

An In-depth Technical Guide on the Mechanism of Action of Tolcapone and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT) used in the management of Parkinson's disease as an adjunct to levodopa/carbidopa therapy.[1][2][3] Its primary mechanism of action involves the inhibition of COMT in both the periphery and the central nervous system (CNS), which reduces the metabolic breakdown of levodopa and dopamine.[1][4] By preventing the O-methylation of levodopa to 3-O-methyldopa (3-OMD) in the periphery, tolcapone increases the plasma half-life and bioavailability of levodopa, allowing for greater and more sustained delivery to the brain. Within the CNS, tolcapone's inhibition of COMT slows the degradation of dopamine, thereby enhancing dopaminergic stimulation. While effective, the clinical use of tolcapone is limited by a risk of severe hepatotoxicity. The mechanism of this liver injury is not fully elucidated but is strongly linked to mitochondrial dysfunction, specifically the uncoupling of oxidative phosphorylation, and potentially the formation of reactive metabolites. This guide provides a detailed examination of tolcapone's mechanism of action, the pharmacological role of its metabolites, the proposed pathways of its toxicity, and the experimental methodologies used to characterize these processes.

Core Mechanism of Action: COMT Inhibition

Tolcapone's therapeutic effect is derived from its function as a nitrocatechol-type inhibitor of catechol-O-methyltransferase.

Molecular Interaction

Tolcapone selectively and reversibly binds to the catalytic site of the COMT enzyme. This binding is characterized by a high affinity, with an inhibition constant (Ki) of approximately 2.5 nM. The nitrocatechol structure is crucial for this interaction, as it competitively binds to the active site, preventing the enzyme from transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to its catechol substrates. These substrates include endogenous catecholamines like dopamine, norepinephrine, and epinephrine, as well as catechol drugs like levodopa.

Peripheral and Central Effects

Unlike some other COMT inhibitors such as entacapone, which acts primarily in the periphery, tolcapone can cross the blood-brain barrier and inhibit COMT in both the periphery and the CNS.

-

Peripheral Inhibition: In the periphery, COMT is a major enzyme responsible for the metabolism of orally administered levodopa into 3-O-methyldopa (3-OMD). 3-OMD competes with levodopa for transport across the blood-brain barrier. By inhibiting peripheral COMT, tolcapone significantly reduces the formation of 3-OMD, thereby increasing the plasma half-life of levodopa by 1.5- to 2-fold and enhancing its bioavailability for the brain.

-

Central Inhibition: Within the CNS, COMT contributes to the metabolic breakdown of dopamine after its synthesis from levodopa. By inhibiting central COMT, tolcapone prolongs the synaptic availability of dopamine, leading to more consistent dopaminergic stimulation in the brain. This central action complements its peripheral effects to reduce the "wearing-off" periods experienced by patients on levodopa therapy.

Pharmacokinetics and Metabolism

Tolcapone is rapidly absorbed after oral administration, with a bioavailability of approximately 65%. It is highly bound to plasma proteins (>99.9%), primarily albumin. The drug is extensively metabolized before excretion, with about 60% of metabolites eliminated in the urine and 40% in the feces; only 0.5% of the parent drug is excreted unchanged in urine.

The primary metabolic pathway is glucuronidation of the 3-hydroxyl group, forming an inactive conjugate. Other significant pathways include:

-

Methylation: O-methylation by COMT itself to form 3-O-methyl-tolcapone.

-

Oxidation: Hydroxylation of the p-methyl group on the benzophenone ring, catalyzed by CYP3A4 and CYP2A6, followed by oxidation to a carboxylic acid.

-

Reduction: Reduction of the 5-nitro group to a primary amine (M1), which can then be N-acetylated to form an acetylamine metabolite (M2).

Pharmacology of Metabolites

Most metabolites of tolcapone, such as the primary glucuronide conjugate, are pharmacologically inactive. However, the amine (M1) and N-acetyl-amine (M2) metabolites, formed via nitro-reduction, are of significant interest due to their potential role in hepatotoxicity. These metabolites are more easily oxidized than the parent tolcapone compound. In vitro studies have shown that cytochrome P450 enzymes (particularly P450 1A2 and 2E1) can bioactivate M1 and M2 into reactive o-quinone or quinone-imine species. These reactive intermediates can form covalent adducts with cellular macromolecules, such as proteins, which is a hypothesized mechanism for the observed hepatocellular injury.

Mechanism of Hepatotoxicity

The clinical utility of tolcapone is constrained by its association with a risk of severe, and in some cases fatal, liver toxicity. The precise mechanism remains a subject of intensive research, with evidence pointing towards a multifactorial process centered on mitochondrial dysfunction.

Uncoupling of Oxidative Phosphorylation

The leading hypothesis for tolcapone-induced hepatotoxicity is its direct interference with mitochondrial energy metabolism. Tolcapone has been shown to act as an uncoupler of oxidative phosphorylation in liver mitochondria. By disrupting the proton gradient across the inner mitochondrial membrane, it dissipates the energy that would otherwise be used for ATP synthesis. This leads to a significant depletion of cellular ATP, increased production of reactive oxygen species (ROS), and ultimately, can trigger pathways leading to hepatocyte necrosis. This mitochondrial toxicity is observed at concentrations higher than those required for COMT inhibition and is considered a direct effect of the parent drug, not requiring metabolic bioactivation by P450 enzymes.

Role of Reactive Metabolites

As described previously, an alternative or complementary mechanism involves the formation of reactive intermediates from the amine and acetylamine metabolites of tolcapone. The covalent binding of these reactive species to mitochondrial proteins could further impair mitochondrial function and contribute to cellular damage. This pathway distinguishes tolcapone from the structurally similar but non-hepatotoxic COMT inhibitor, entacapone, in which these amine metabolites have not been detected in human studies.

Data Presentation

Table 1: Pharmacokinetic and Physicochemical Properties of Tolcapone

| Parameter | Value | Reference(s) |

| Molecular Mass | 273.244 g/mol | |

| Bioavailability | ~65% | |

| Time to Peak Plasma (Tmax) | ~2 hours | |

| Elimination Half-life (t½) | 2 - 3 hours | |

| Plasma Protein Binding | >99.9% (primarily albumin) | |

| Volume of Distribution (Vd) | 0.3 L/kg | |

| Metabolism | Extensive, mainly glucuronidation | |

| Excretion | 60% urine, 40% feces | |

| Unchanged Drug in Urine | <0.5% |

Table 2: In Vitro Potency and Toxicity Data for Tolcapone

| Parameter | Value | System/Assay | Reference(s) |

| COMT Inhibition (Ki) | 2.5 nM | Rat Catechol-O-methyltransferase | |

| Cytotoxicity (IC50) | 333 ± 45 µM | HepaRG cells (human cell line) | |

| ATP Depletion (IC50) | 100 ± 15 µM | HepaRG cells (human cell line) | |

| Metabolic Activity Decrease | to 5.6 ± 1.1% of control | HepG2 cells at 50 µM (OXPHOS cond.) | |

| Lysosomal Activity Decrease | to 15.0 ± 4.1% of control | HepG2 cells at 50 µM (OXPHOS cond.) |

Experimental Protocols

Protocol: In Vitro COMT Inhibition Assay

This protocol describes a representative fluorescence-based method for determining the inhibitory activity of compounds against COMT.

1. Materials:

-

Recombinant human soluble COMT (S-COMT)

-

S-(5'-Adenosyl)-L-methionine (SAM) as the methyl donor

-

A fluorogenic catechol substrate (e.g., 3-cyano-7-hydroxy-4-methylcoumarin or aesculetin)

-

Magnesium Chloride (MgCl₂) as a cofactor

-

Dithiothreitol (DTT) to prevent substrate oxidation

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test inhibitor (Tolcapone) and vehicle control (e.g., DMSO)

-

96-well microplate and fluorescence plate reader

2. Procedure:

-

Prepare Reagents: Prepare stock solutions of all reagents. Create a serial dilution of the test inhibitor (e.g., Tolcapone) in the assay buffer.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing PBS buffer, MgCl₂, DTT, and the catechol substrate.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor and a vehicle control to the appropriate wells. Include a positive control inhibitor if available.

-

Enzyme Pre-incubation: Add the COMT enzyme to the mixture. Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding SAM to all wells.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes). The reaction should be within the linear range.

-

Product Quantification: Measure the fluorescence of the methylated product at the appropriate excitation/emission wavelengths. The non-methylated substrate will have different fluorescent properties.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: Cell Viability (MTT) Assay for Hepatotoxicity Assessment

This protocol outlines the use of the MTT assay to assess the cytotoxic effect of tolcapone on a hepatic cell line (e.g., HepG2). This assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Materials:

-

HepG2 cells (or other relevant liver cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Tolcapone stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate spectrophotometer

2. Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of tolcapone in cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of tolcapone. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48 hours).

-

MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the MTT medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of the tolcapone concentration to determine the IC50 value.

References

Navigating the Landscape of a Key Tolcapone Metabolite: A Technical Guide to 3-O-Methyltolcapone D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-O-Methyltolcapone D7, a deuterated stable isotope-labeled metabolite of Tolcapone. Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT) utilized in the management of Parkinson's disease.[1][2][3] The deuterated form, this compound, serves as a crucial internal standard for quantitative bioanalytical studies. This document outlines its chemical identity, available physicochemical data, and relevant experimental contexts, offering a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

Chemical Identity and Properties

While a specific CAS Registry Number for this compound is not consistently available in public databases[4][5], the non-deuterated form, 3-O-Methyltolcapone, is identified by CAS Number 134612-80-9 . The introduction of seven deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the primary metabolite.

A summary of the available quantitative data is presented in the table below.

| Property | Value | Reference |

| Chemical Name | (4-hydroxy-3-methoxy-5-nitrophenyl)-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]methanone | |

| Molecular Formula | C15H6D7NO5 | |

| Parent Drug | Tolcapone | |

| Non-Deuterated Mol. Wt. | 287.27 g/mol |

Metabolic Pathway of Tolcapone

Tolcapone undergoes extensive metabolism in the body. The primary metabolic route is glucuronidation at the 3-hydroxy position. However, a significant, albeit minor, pathway involves O-methylation by COMT, the very enzyme it inhibits, to form 3-O-Methyltolcapone. This metabolite has a longer half-life than the parent drug. Other metabolic transformations include hydroxylation and reduction of the nitro group followed by acetylation.

Caption: Metabolic pathways of Tolcapone.

Experimental Protocols

The following section details a generalized experimental protocol for the analysis of Tolcapone and its metabolites, including 3-O-Methyltolcapone, in biological matrices, a common application for the deuterated standard.

Objective: To quantify the concentration of 3-O-Methyltolcapone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

Thaw human plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Utilize a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

The specific gradient program should be optimized to ensure adequate separation of the analyte from other matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in negative ion mode using an electrospray ionization (ESI) source.

-

Monitor the specific precursor-to-product ion transitions for both 3-O-Methyltolcapone and this compound in Multiple Reaction Monitoring (MRM) mode. The exact mass transitions would need to be determined through infusion and optimization experiments.

-

-

Workflow for Bioanalytical Quantification:

Caption: Bioanalytical workflow for quantification.

Conclusion

This compound is an indispensable tool for the accurate quantification of 3-O-Methyltolcapone, a key metabolite of Tolcapone. Understanding its properties and the metabolic context of the parent drug is crucial for researchers in pharmacology and drug development. The provided experimental framework offers a foundational approach for its application in bioanalytical assays, which can be further optimized based on specific laboratory instrumentation and study requirements.

References

The Biological Role of 3-O-Methyltolcapone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyltolcapone (3-OMT) is the principal and most enduring metabolite of tolcapone, a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT) utilized as an adjunct therapy in the management of Parkinson's disease. While tolcapone's therapeutic efficacy is derived from its inhibition of COMT, leading to increased bioavailability of levodopa, the biological role of its major metabolite, 3-OMT, is primarily that of a long-lived, but pharmacodynamically inactive, product of tolcapone's metabolism. This guide provides an in-depth examination of the biological and pharmacokinetic profile of 3-O-Methyltolcapone.

Core Biological Role and Mechanism of Action

The defining characteristic of 3-O-Methyltolcapone's biological role is its lack of significant inhibitory activity against catechol-O-methyltransferase (COMT). The pharmacological action of tolcapone is contingent on its catechol structure, which allows it to bind to the active site of COMT. In the metabolic process, the 3-hydroxyl group of tolcapone is methylated by COMT, yielding 3-O-Methyltolcapone. This methylation of the catechol moiety is the primary reason for 3-OMT's pharmacodynamic inactivity as a COMT inhibitor.

While tolcapone itself is a potent inhibitor of COMT, with a reported IC50 value of 773 nM in human liver, its metabolite, 3-OMT, does not significantly inhibit the enzyme. This is a critical aspect of tolcapone's pharmacology, as the accumulation of a long-half-life active metabolite could have clinical implications. However, due to its formation being a result of COMT activity, and its subsequent lack of inhibitory action, 3-OMT does not contribute to the therapeutic effect of tolcapone.

Pharmacokinetics of Tolcapone and 3-O-Methyltolcapone

The pharmacokinetic profiles of tolcapone and its major metabolite, 3-O-Methyltolcapone, have been characterized in healthy volunteers following oral administration of tolcapone. A key feature is the significantly longer half-life of 3-OMT compared to its parent compound.

| Parameter | Tolcapone | 3-O-Methyltolcapone (3-OMT) |

| Tmax (h) | ~2 | Becomes the principal plasma metabolite by 12 h |

| Elimination Half-life (t½) | 2 - 3 hours | ~39 hours[1] |

| Metabolism | Extensively metabolized, primarily via glucuronidation and methylation by COMT.[2][3] | |

| Excretion | ~60% in urine, ~40% in feces (as metabolites).[3] | |

| Protein Binding | >99.9% (mainly to serum albumin)[3] |

Metabolic Pathways of Tolcapone

Tolcapone undergoes extensive metabolism in the body through several pathways. The primary routes are glucuronidation and methylation by COMT to form 3-O-Methyltolcapone. Other minor pathways include reduction of the nitro group to an amine, followed by acetylation, and oxidation of the methyl group.

Metabolic pathways of tolcapone.

Experimental Protocols

Human [14C]-Tolcapone Metabolism and Excretion Study

A pivotal study to elucidate the metabolic fate of tolcapone involved the administration of radiolabeled drug to healthy human volunteers.

1. Study Design:

-

Six healthy male volunteers were enrolled in the study.

-

Each volunteer received a single oral dose of 200 mg [14C]-tolcapone (approximately 50 µCi).

2. Sample Collection:

-

Blood: Blood samples were collected at frequent intervals before and after drug administration to determine plasma radioactivity and for the analysis of tolcapone and its metabolites.

-

Urine and Feces: Urine and feces were collected before administration and for up to 9 days post-dose to assess the excretion balance and identify metabolites.

3. Analytical Methodology:

-

Quantification of Tolcapone and 3-O-Methyltolcapone: Plasma and urine concentrations of tolcapone and 3-O-Methyltolcapone were determined by a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection.

-

Metabolite Identification: Metabolites in plasma, urine, and feces were detected by HPLC with liquid scintillation counting. Structural elucidation was performed using mass spectrometry.

Workflow of the human [14C]-tolcapone metabolism study.

Conclusion

3-O-Methyltolcapone is the primary, long-acting metabolite of tolcapone. Its core biological role is that of a pharmacodynamically inactive substance, resulting from the methylation of the catechol group essential for COMT inhibition. The extended half-life of 3-OMT is a notable pharmacokinetic feature, but its lack of COMT inhibitory activity means it does not contribute to the therapeutic effects of tolcapone. Understanding the metabolic fate of tolcapone and the biological profile of its major metabolite, 3-O-Methyltolcapone, is crucial for a comprehensive assessment of the drug's pharmacology and safety profile.

References

- 1. Multiple-dose clinical pharmacology of the catechol-O-methyl-transferase inhibitor tolcapone in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of tolcapone upon soluble and membrane-bound brain and liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of 3-O-Methyltolcapone D7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 3-O-Methyltolcapone D7, a deuterated analog of a major metabolite of Tolcapone. This document outlines the methodologies for its synthesis and the analytical techniques employed to determine its isotopic distribution, ensuring its suitability as an internal standard in pharmacokinetic and metabolic studies.

Introduction

3-O-Methyltolcapone is the principal active metabolite of Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT) used in the management of Parkinson's disease. The deuterated analog, this compound, serves as an invaluable tool in clinical and non-clinical research, particularly in mass spectrometry-based bioanalytical assays. Its use as an internal standard allows for precise quantification of the unlabeled analyte in complex biological matrices.

The seven deuterium atoms are strategically incorporated into the 4-methylphenyl moiety of the molecule, providing a significant mass shift from the parent compound while maintaining similar physicochemical properties. The IUPAC name for this compound is (4-hydroxy-3-methoxy-5-nitrophenyl)-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]methanone. The high isotopic purity of this standard is critical for the accuracy and reliability of quantitative assays.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the deuterated starting material, toluene-d8. A plausible synthetic route involves a Friedel-Crafts acylation reaction with a suitably protected vanillic acid derivative.

Experimental Protocol: Synthesis

Step 1: Preparation of Toluene-d8

Toluene-d8 is commercially available but can also be synthesized via the reaction of phenylmagnesium bromide with deuterated methyl iodide (CD3I) followed by deuteration of the aromatic ring using a strong acid in the presence of D2O.

Step 2: Friedel-Crafts Acylation

A key step in the synthesis is the Friedel-Crafts acylation of toluene-d8 with a protected vanillic acid derivative, such as 3-methoxy-4-(methoxymethoxy)benzoyl chloride. Anhydrous aluminum chloride (AlCl3) is typically used as the Lewis acid catalyst.

-

Reaction Conditions: The reaction is carried out under anhydrous conditions in an inert solvent like dichloromethane (DCM) at a controlled temperature, typically between 0 °C and room temperature.

-

Work-up: The reaction is quenched by the slow addition of ice-cold water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

Step 3: Nitration and Deprotection

The resulting benzophenone derivative is then nitrated at the 5-position of the vanillyl moiety using a nitrating agent such as nitric acid in the presence of a strong acid catalyst. Subsequent deprotection of the hydroxyl group yields this compound.

-

Nitration: The nitration is typically performed at low temperatures to control the regioselectivity of the reaction.

-

Deprotection: The protecting group is removed under acidic conditions to yield the final product.

Step 4: Purification

The crude product is purified by column chromatography on silica gel using a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford this compound of high chemical purity.

Isotopic Purity Analysis

The isotopic purity of this compound is determined using high-resolution liquid chromatography-mass spectrometry (LC-MS). This technique allows for the separation and quantification of the different isotopic species present in the sample.

Experimental Protocol: LC-MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for the separation.

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid, is commonly used.

-

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used for detection.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is often preferred for this class of compounds.

-

-

Data Analysis: The mass spectrum of the eluting peak corresponding to this compound is analyzed to determine the relative abundance of each isotopic species (D0 to D7). The isotopic purity is calculated based on the integrated peak areas of the extracted ion chromatograms (EICs) for each isotopologue.

Quantitative Data

The isotopic purity of a typical batch of this compound is expected to be high, with the D7 isotopologue being the most abundant species. The following table presents a representative, though hypothetical, isotopic distribution based on typical results for such deuterated standards.

| Isotopologue | Mass Shift | Relative Abundance (%) |

| D0 (unlabeled) | +0 | < 0.1 |

| D1 | +1 | < 0.1 |

| D2 | +2 | < 0.1 |

| D3 | +3 | 0.2 |

| D4 | +4 | 0.8 |

| D5 | +5 | 2.5 |

| D6 | +6 | 10.5 |

| D7 | +7 | 86.0 |

Note: The data presented in this table is for illustrative purposes only and may not represent the exact isotopic distribution of a specific batch.

Conclusion

This technical guide has detailed the synthesis and analytical characterization of this compound, with a focus on the determination of its isotopic purity. The described methodologies ensure the production of a high-purity deuterated internal standard that is essential for accurate and reliable bioanalytical applications. The use of high-resolution mass spectrometry provides a robust method for quantifying the isotopic distribution, confirming the suitability of this compound for its intended use in drug development and research.

Methodological & Application

Application Note: Quantification of Tolcapone and its Major Metabolite in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of tolcapone and its primary active metabolite, 3-O-methyltolcapone (3-OMT), in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with 3-O-Methyltolcapone D7 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving tolcapone.

Introduction

Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines and levodopa. It is used as an adjunct therapy in the management of Parkinson's disease to improve the bioavailability and extend the plasma half-life of levodopa. Monitoring the plasma concentrations of tolcapone and its major metabolite, 3-O-methyltolcapone, is crucial for optimizing therapeutic efficacy and minimizing potential side effects.[1][2][3][4] The primary metabolic pathways for tolcapone include glucuronidation and methylation to 3-O-methyltolcapone.[1] This application note describes a validated LC-MS/MS method for the simultaneous determination of tolcapone and 3-O-methyltolcapone in human plasma, employing this compound as an internal standard to correct for matrix effects and variability in sample processing and instrument response.

Metabolic Pathway of Tolcapone

Caption: Metabolic pathway of Tolcapone.

Experimental

Materials and Reagents

-

Tolcapone reference standard (≥98% purity)

-

3-O-Methyltolcapone reference standard (≥98% purity)

-

This compound (Internal Standard, ≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Equipment

-

Liquid Chromatograph (e.g., Shimadzu, Agilent, or equivalent)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters, or equivalent)

-

Analytical balance

-

Microcentrifuge

-

Pipettes and general laboratory consumables

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolcapone, 3-O-methyltolcapone, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of tolcapone and 3-O-methyltolcapone from the stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation Protocol

-

Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

Pipette 100 µL of plasma into the appropriate tubes.

-

Spike 10 µL of the appropriate working standard solution into the calibration and QC tubes. For blank and unknown samples, add 10 µL of the 50:50 acetonitrile/water mixture.

-

Add 20 µL of the internal standard working solution to all tubes except the blank.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 5 minutes, followed by a 1.5-minute re-equilibration |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 4500 V |

MRM Transitions

The following MRM transitions are proposed for the quantification of tolcapone, 3-O-methyltolcapone, and the deuterated internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Tolcapone | 274.1 | 228.1 | 150 |

| 3-O-Methyltolcapone | 288.1 | 242.1 | 150 |

| This compound | 295.1 | 249.1 | 150 |

Method Validation (Illustrative Data)

The following tables summarize the expected performance characteristics of this method.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | r² | Weighting |

| Tolcapone | 1 - 1000 | >0.995 | 1/x² |

| 3-O-Methyltolcapone | 1 - 1000 | >0.995 | 1/x² |

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Tolcapone | LLOQ | 1 | <15 | <15 | 85 - 115 |

| Low | 3 | <15 | <15 | 85 - 115 | |

| Mid | 100 | <15 | <15 | 85 - 115 | |

| High | 800 | <15 | <15 | 85 - 115 | |

| 3-O-Methyltolcapone | LLOQ | 1 | <15 | <15 | 85 - 115 |

| Low | 3 | <15 | <15 | 85 - 115 | |

| Mid | 100 | <15 | <15 | 85 - 115 | |

| High | 800 | <15 | <15 | 85 - 115 |

Table 3: Matrix Effect and Recovery

| Analyte | Matrix Effect (%) | Recovery (%) |

| Tolcapone | 95 - 105 | >90 |

| 3-O-Methyltolcapone | 95 - 105 | >90 |

Experimental Workflow

Caption: Workflow for Tolcapone analysis.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the simultaneous quantification of tolcapone and its major metabolite, 3-O-methyltolcapone, in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding research applications in the field of drug development and clinical pharmacology. The simple protein precipitation sample preparation protocol allows for high throughput analysis.

References

- 1. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, pharmacodynamics, and tolerability of tolcapone: a review of early studies in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic-pharmacodynamic interaction between the COMT inhibitor tolcapone and single-dose levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of tolcapone in parkinsonian patients in dose finding studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method Validation for the Quantification of 3-O-Methyltolcapone using its Deuterated Analog 3-O-Methyltolcapone D7 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the validation of a bioanalytical method for the quantification of 3-O-Methyltolcapone, a major metabolite of Tolcapone, in human plasma. The method utilizes a stable isotope-labeled internal standard, 3-O-Methyltolcapone D7, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrates the method's suitability for high-throughput analysis in clinical and preclinical studies. Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis due to their similar physicochemical properties to the analyte, differing only in mass.[1]

Introduction

Tolcapone is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), used in the management of Parkinson's disease. Monitoring its major metabolite, 3-O-Methyltolcapone, is crucial for pharmacokinetic and pharmacodynamic studies. The use of a deuterated internal standard (IS), this compound, is essential for robust and reliable bioanalysis.[2] The stable isotope-labeled IS co-elutes with the analyte, effectively normalizing variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[1][3] This application note details the validation of a sensitive, selective, and rapid LC-MS/MS method for the determination of 3-O-Methyltolcapone in human plasma.

Experimental Protocols

Materials and Reagents

-

Analytes: 3-O-Methyltolcapone, this compound (Internal Standard)

-

Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

-

Biological Matrix: Human plasma (K2-EDTA)

Instrumentation

-

LC System: Shimadzu Nexera X2 UHPLC System

-

MS System: Sciex Triple Quad™ 6500+ Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Chromatographic Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

Sample Preparation

A protein precipitation method was employed for sample extraction:

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min (30% B), 0.5-2.0 min (30-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-30% B), 2.6-3.5 min (30% B) |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | ESI Negative |

| Curtain Gas | 35 psi |

| IonSpray Voltage | -4500 V |

| Temperature | 550°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| MRM Transitions | 3-O-Methyltolcapone: 286.1 > 240.1; this compound: 293.1 > 247.1 |

| Dwell Time | 100 ms |

Method Validation Results

The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, matrix effect, and stability, following ICH Q2(R1) guidelines.[4]

Specificity

Specificity was assessed by analyzing blank plasma samples from six different sources. No significant interference was observed at the retention times of 3-O-Methyltolcapone and its deuterated internal standard.

Linearity and Range

The linearity of the method was evaluated by analyzing calibration standards at eight concentration levels. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

| Analyte | Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| 3-O-Methyltolcapone | 0.5 - 500 | y = 0.021x + 0.003 | > 0.998 |

Accuracy and Precision

Accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates on three different days.

Intra-Day Accuracy and Precision:

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 |

| Low | 1.5 | 1.54 | 102.7 | 6.2 |

| Mid | 75 | 78.1 | 104.1 | 4.1 |

| High | 400 | 392.5 | 98.1 | 3.5 |

Inter-Day Accuracy and Precision:

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 0.5 | 0.49 | 98.0 | 9.8 |

| Low | 1.5 | 1.52 | 101.3 | 7.5 |

| Mid | 75 | 76.9 | 102.5 | 5.3 |

| High | 400 | 395.1 | 98.8 | 4.2 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

| Parameter | Value (ng/mL) |

| LOD (S/N ≥ 3) | 0.15 |

| LOQ (S/N ≥ 10) | 0.5 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at three QC levels. The use of a deuterated internal standard effectively compensates for matrix effects.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | 92.5 | 98.2 |

| Mid | 75 | 94.1 | 101.5 |

| High | 400 | 93.8 | 99.7 |

Stability

The stability of 3-O-Methyltolcapone in human plasma was assessed under various storage and handling conditions.

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Freeze-Thaw | 3 cycles | -80°C to RT | 95.8 |

| Short-Term | 24 hours | Room Temperature | 97.2 |

| Long-Term | 90 days | -80°C | 94.5 |

| Post-Preparative | 48 hours | 4°C (in autosampler) | 98.1 |

Diagrams

Caption: Bioanalytical workflow for the quantification of 3-O-Methyltolcapone.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Tolcapone using 3-O-Methyltolcapone D7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolcapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines, including dopamine. It is used as an adjunct therapy in the management of Parkinson's disease to extend the effects of levodopa. The major metabolite of tolcapone is 3-O-methyltolcapone, formed by the action of COMT on the parent drug. Accurate and precise quantification of both tolcapone and its primary metabolite, 3-O-methyltolcapone, in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response. 3-O-Methyltolcapone D7 is a deuterated analog of the primary metabolite of tolcapone and serves as an ideal internal standard for the simultaneous quantification of tolcapone and 3-O-methyltolcapone in pharmacokinetic studies. Its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during extraction and chromatographic separation, leading to highly reliable and reproducible results.

This document provides detailed application notes and protocols for the determination of tolcapone and 3-O-methyltolcapone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Metabolic Pathway of Tolcapone

Tolcapone undergoes several metabolic transformations in the body. The primary pathway is glucuronidation of the 3-hydroxyl group. Another significant metabolic route is the methylation of the 3-hydroxyl group by COMT, which results in the formation of 3-O-methyltolcapone.[1] Other minor pathways include hydroxylation and subsequent oxidation of the methyl group on the phenyl ring, as well as reduction of the nitro group to an amine, which can then be acetylated.[1]

Figure 1: Simplified metabolic pathway of Tolcapone.

Pharmacokinetic Parameters

The pharmacokinetic properties of tolcapone and its major metabolite, 3-O-methyltolcapone, have been characterized in healthy volunteers and patients with Parkinson's disease. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Tolcapone in Healthy Volunteers after a Single 200 mg Oral Dose

| Parameter | Mean Value | Unit |

| Cmax (Maximum Plasma Concentration) | ~3-6 | µg/mL |

| Tmax (Time to Cmax) | ~2 | hours |

| t1/2 (Elimination Half-life) | ~2-3 | hours |

| AUC (Area Under the Curve) | ~24-27 | µg·h/mL |

| Absolute Bioavailability | ~65 | % |

Data compiled from multiple sources.[2]

Table 2: Pharmacokinetic Parameters of 3-O-Methyltolcapone in Healthy Volunteers after a Single 200 mg Oral Dose of Tolcapone

| Parameter | Mean Value | Unit |

| Cmax (Maximum Plasma Concentration) | Varies | µg/mL |

| Tmax (Time to Cmax) | Becomes principal metabolite after 12h | hours |

| t1/2 (Elimination Half-life) | Long, contributes to sustained excretion | hours |

Data compiled from multiple sources.[1]

Experimental Protocol: Quantification of Tolcapone and 3-O-Methyltolcapone in Human Plasma by LC-MS/MS

This protocol describes a method for the simultaneous quantification of tolcapone and 3-O-methyltolcapone in human plasma using this compound as an internal standard.

Materials and Reagents

-

Tolcapone reference standard

-

3-O-Methyltolcapone reference standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Volumetric flasks and pipettes

-

Microcentrifuge tubes

-

Centrifuge

-

LC-MS/MS system (e.g., Triple Quadrupole)

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve tolcapone, 3-O-methyltolcapone, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the tolcapone and 3-O-methyltolcapone stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

-

To each tube, add 50 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards, or study sample).

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.

-

Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix each tube for 30 seconds.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C8 or C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |